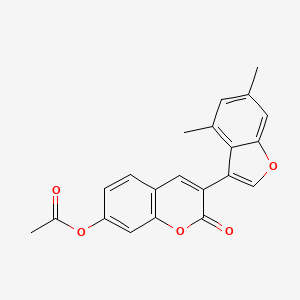

3-(4,6-dimethyl-1-benzofuran-3-yl)-2-oxo-2H-chromen-7-yl acetate

Description

3-(4,6-Dimethyl-1-benzofuran-3-yl)-2-oxo-2H-chromen-7-yl acetate is a synthetic coumarin derivative characterized by a benzofuran moiety substituted with methyl groups at positions 4 and 4. Its structural complexity arises from the fused benzofuran-coumarin system, which may influence electronic properties and intermolecular interactions .

Propriétés

IUPAC Name |

[3-(4,6-dimethyl-1-benzofuran-3-yl)-2-oxochromen-7-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O5/c1-11-6-12(2)20-17(10-24-19(20)7-11)16-8-14-4-5-15(25-13(3)22)9-18(14)26-21(16)23/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAWAVGRRSDOTEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)OC=C2C3=CC4=C(C=C(C=C4)OC(=O)C)OC3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,6-dimethyl-1-benzofuran-3-yl)-2-oxo-2H-chromen-7-yl acetate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Coumarin Synthesis: The coumarin moiety is often prepared via the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of acid catalysts.

Acetylation: The final step involves the acetylation of the hydroxyl group on the coumarin ring using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Analyse Des Réactions Chimiques

Types of Reactions

3-(4,6-dimethyl-1-benzofuran-3-yl)-2-oxo-2H-chromen-7-yl acetate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Applications De Recherche Scientifique

3-(4,6-dimethyl-1-benzofuran-3-yl)-2-oxo-2H-chromen-7-yl acetate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where benzofuran and coumarin derivatives are known to be effective.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 3-(4,6-dimethyl-1-benzofuran-3-yl)-2-oxo-2H-chromen-7-yl acetate involves its interaction with various molecular targets. The benzofuran and coumarin moieties can interact with enzymes and receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial cell membranes to exert antimicrobial effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Analogues

3-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl Acetate

- Structure : Features a 4-methoxyphenyl group at position 3 of the coumarin core instead of the dimethylbenzofuran moiety.

- Synthesis : Reported yield of 67% via nucleophilic substitution or esterification reactions .

- Spectroscopy : Key NMR signals include δ 7.02–8.19 ppm for aromatic protons and δ 55.22 ppm for the methoxy group. The acetate carbonyl resonates at δ 168.81 ppm in $^{13}\text{C}$-NMR .

2-Oxo-3-phenyl-2H-chromen-7-yl Acetate

- Structure : Substituted with a simple phenyl group at position 3, lacking heteroatoms or additional methyl substituents.

- Physicochemical Properties: Reduced steric hindrance compared to the dimethylbenzofuran derivative, which may improve solubility in nonpolar solvents .

Benzothiazole-Coumarin Hybrids (BC15 and BC6)

- BC15 : 2-((3-(1,3-Benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl)oxy)acetamide. The benzothiazole group introduces sulfur-based electronic effects, which may enhance fluorescence quantum yield compared to benzofuran derivatives .

- BC6: 3-(2-Benzothiazolyl)-7-(diethylamino)coumarin. The diethylamino group at position 7 (instead of acetate) significantly red-shifts emission wavelengths, making it suitable for near-infrared imaging .

Physicochemical and Functional Comparisons

Table 1: Key Structural and Functional Differences

| Compound Name | Substituent at Position 3 | Position 7 Functionalization | Notable Properties |

|---|---|---|---|

| Target Compound | 4,6-Dimethylbenzofuran | Acetate | High lipophilicity; potential steric hindrance |

| 3-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate | 4-Methoxyphenyl | Acetate | Enhanced resonance stabilization |

| BC15 | Benzothiazole | Acetamide | Sulfur-enhanced fluorescence |

| BC6 | Benzothiazole | Diethylamino | NIR fluorescence; high Stokes shift |

Key Observations :

Steric Effects : The dimethylbenzofuran group in the target compound introduces significant steric bulk, which may reduce intermolecular packing efficiency compared to phenyl or benzothiazole derivatives. This could impact crystallization behavior or biological target binding .

Solubility : The acetate group at position 7 improves aqueous solubility across all analogues, but the dimethylbenzofuran moiety in the target compound may counterbalance this by increasing hydrophobicity .

Activité Biologique

The compound 3-(4,6-dimethyl-1-benzofuran-3-yl)-2-oxo-2H-chromen-7-yl acetate is a synthetic derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and various therapeutic potentials based on recent research findings.

- Molecular Formula : C22H23NO6

- Molecular Weight : 397.42 g/mol

- CAS Number : 859139-16-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the benzofuran and chromen moieties. The methods often utilize standard coupling reactions and can be optimized for yield and purity.

Biological Activity Overview

The biological activities of 3-(4,6-dimethyl-1-benzofuran-3-yl)-2-oxo-2H-chromen-7-yl acetate have been investigated in several studies, focusing primarily on its anticancer, antimicrobial, and antioxidant properties.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer activity against various cancer cell lines. The following table summarizes some key findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 12.5 | Induction of apoptosis via ROS generation |

| MCF7 (Breast) | 15.0 | Inhibition of cell proliferation |

| HeLa (Cervical) | 10.0 | Cell cycle arrest in G2/M phase |

The mechanism of action appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promise as an antimicrobial agent. It has been tested against various pathogens, including Gram-positive and Gram-negative bacteria. The results are summarized below:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | >64 µg/mL |

These findings suggest that while the compound is effective against certain Gram-positive bacteria, it shows limited activity against Gram-negative strains .

Antioxidant Activity

The antioxidant potential of 3-(4,6-dimethyl-1-benzofuran-3-yl)-2-oxo-2H-chromen-7-yl acetate has also been evaluated. The compound demonstrated significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases.

Case Studies

- Case Study on Anticancer Efficacy : A study involving the treatment of A549 lung cancer cells with varying concentrations of the compound revealed a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed an increase in early and late apoptotic cells after treatment .

- Antimicrobial Screening : In a clinical setting, the compound was tested against multi-drug resistant strains of Staphylococcus aureus and showed potential as a therapeutic agent when combined with conventional antibiotics, enhancing their efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.